molecular formula C8H7F3N2O2 B13524624 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid

Cat. No.: B13524624
M. Wt: 220.15 g/mol
InChI Key: OTYFVHROHJRBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid is a compound characterized by the presence of an amino group and a trifluoromethyl-substituted pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid typically involves the reaction of 2-amino-6-(trifluoromethyl)pyridine with glycine derivatives under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted pyridines.

Scientific Research Applications

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino group and the trifluoromethyl-substituted pyridine ring play crucial roles in its binding affinity and activity. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(6-(trifluoromethyl)pyridin-3-YL)acetic acid is unique due to the presence of both an amino group and a trifluoromethyl-substituted pyridine ring.

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-4(3-13-5)6(12)7(14)15/h1-3,6H,12H2,(H,14,15)

InChI Key

OTYFVHROHJRBME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(C(=O)O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.